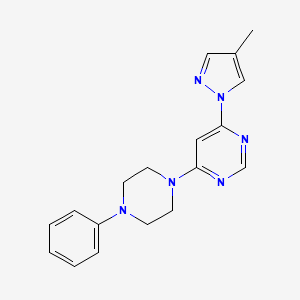![molecular formula C11H12BrN5O2 B6442909 8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549004-71-7](/img/structure/B6442909.png)
8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many important biological compounds. The bromine atom attached to the pyrimidine ring suggests that this compound might be used in some specific chemical reactions where bromine acts as a leaving group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a spiro[4.5]decane ring system, which is a type of spiro compound where two cycloalkane rings (one of four carbon atoms and another of five) share a single atom . The compound also contains a pyrimidine ring and a bromine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the bromine atom and the nitrogen atoms in the pyrimidine ring. These could potentially be points of reactivity in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types of atoms it contains, and the nature of the bonds between those atoms .Mecanismo De Acción
Target of Action
It is structurally similar to buspirone hydrochloride , which is known to target serotonin receptors and dopamine receptors, playing a significant role in anxiety management .
Mode of Action
Based on its structural similarity to buspirone, it may interact with its targets (serotonin and dopamine receptors) to modulate neurotransmitter levels, thereby influencing mood and anxiety .
Biochemical Pathways
If it acts similarly to buspirone, it may influence the serotonin and dopamine pathways, which play crucial roles in mood regulation and anxiety .
Result of Action
If it acts similarly to buspirone, it may result in modulated neurotransmitter levels, potentially reducing anxiety .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O2/c12-7-5-13-9(14-6-7)17-3-1-11(2-4-17)8(18)15-10(19)16-11/h5-6H,1-4H2,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPWRGLMSJJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6442829.png)
![8-(5-ethylpyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442837.png)
![6-cyclopropyl-5-fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442852.png)

![6-cyclopropyl-5-fluoro-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6442867.png)
![4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442880.png)
![8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442884.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6442889.png)
![6-fluoro-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6442894.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442895.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442903.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442914.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6442922.png)
![4-methyl-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442926.png)